Parasorbic acid
Overview
Description
It is a colorless liquid with a chemical formula of C₆H₈O₂ and a molar mass of 112.128 g/mol . This compound is known for its conversion to sorbic acid upon thermal treatment or hydrolysis . Parasorbic acid is naturally found in unripe rowan berries and is known for its toxic properties, causing indigestion and nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parasorbic acid can be synthesized from π-allyltricarbonyliron lactone complexes as key synthetic intermediates . The preparation involves the use of microbial oxidation of benzene to cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted through several steps to the desired lactone .
Industrial Production Methods
Industrial production of this compound is not as common as its conversion product, sorbic acid. Sorbic acid is produced industrially through the condensation of crotonaldehyde and ketene . The conversion of this compound to sorbic acid can be catalyzed by strong acids or alkalis .
Chemical Reactions Analysis
Types of Reactions
Parasorbic acid undergoes several types of chemical reactions, including:
Hydrolysis: Converts this compound to sorbic acid.
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Typically involves water and heat.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Sorbic Acid: The primary product formed from the hydrolysis of this compound.
Various Alcohols: Formed through reduction reactions.
Scientific Research Applications
Parasorbic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of parasorbic acid primarily involves its conversion to sorbic acid. This conversion is facilitated by thermal treatment or hydrolysis . Sorbic acid, the conversion product, exerts its effects by inhibiting the growth of mold, yeast, and fungi, making it an effective preservative .
Comparison with Similar Compounds
Similar Compounds
Sorbic Acid: The direct conversion product of parasorbic acid, known for its preservative properties.
δ-Valerolactone: Another lactone with similar structural properties.
Uniqueness
This compound is unique due to its natural occurrence in rowan berries and its conversion to sorbic acid, a widely used food preservative . Unlike sorbic acid, this compound is toxic and requires conversion to be safely used in food applications .
Properties
IUPAC Name |
(2S)-2-methyl-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRGCMLGUEMN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893607 | |
Record name | Parasorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10048-32-5 | |
Record name | Parasorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10048-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parasorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parasorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parasorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARASORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCN48OUK3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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